molecular formula C16H23NO2 B12520470 3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide CAS No. 663940-93-0

3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide

Cat. No.: B12520470
CAS No.: 663940-93-0
M. Wt: 261.36 g/mol
InChI Key: AADKTZBJDFHEOM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 3-oxo-1-phenylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-phenylbutan-2-one: Similar in structure but lacks the amide group.

    N-(3-oxo-1-phenylbutan-2-yl)butanamide: Similar but without the dimethyl substitution on the butanamide moiety.

Uniqueness

3,3-Dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

663940-93-0

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3,3-dimethyl-N-(3-oxo-1-phenylbutan-2-yl)butanamide

InChI

InChI=1S/C16H23NO2/c1-12(18)14(10-13-8-6-5-7-9-13)17-15(19)11-16(2,3)4/h5-9,14H,10-11H2,1-4H3,(H,17,19)

InChI Key

AADKTZBJDFHEOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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